Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)-

Description

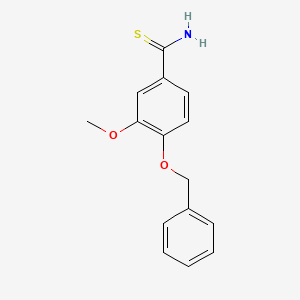

Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)-, is a substituted aromatic thioamide derivative. The core structure consists of a benzene ring substituted with a methoxy group at the 3-position and a benzyloxy (phenylmethoxy) group at the 4-position, with a thioamide (-C(S)NH₂) functional group.

Properties

CAS No. |

60758-98-7 |

|---|---|

Molecular Formula |

C15H15NO2S |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

3-methoxy-4-phenylmethoxybenzenecarbothioamide |

InChI |

InChI=1S/C15H15NO2S/c1-17-14-9-12(15(16)19)7-8-13(14)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,19) |

InChI Key |

LIAKCEUIKFTFNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=S)N)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-4-(phenylmethoxy)benzaldehyde with thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Benzenecarbothioamide, 4-(phenylmethoxy)- (CAS: 161975-22-0)

- Molecular Formula: C₁₄H₁₃NOS

- Molecular Weight : 243.32 g/mol

- Substituents: A benzyloxy group at the 4-position and a thioamide group. Notably, this compound lacks the 3-methoxy group present in the target compound.

Benzenecarbothioamide, N-[2-(diethylamino)ethyl]-4-ethoxy- (CAS: 16531-19-4)

- Molecular Formula : C₁₅H₂₄N₂OS

- Molecular Weight : 280.43 g/mol

- Substituents: An ethoxy group at the 4-position and a diethylaminoethyl side chain on the thioamide nitrogen.

- Key Differences : The ethoxy group (smaller than benzyloxy) and the tertiary amine side chain enhance solubility in polar solvents. This modification likely increases bioavailability compared to the target compound .

Physicochemical Properties Comparison

Research Findings and Functional Implications

Substituent Position Effects: The 3-methoxy group in the target compound may introduce steric and electronic effects that influence interactions with biological targets, such as kinases or receptors. For example, methoxy groups are known to participate in hydrogen bonding and π-π stacking . The 4-benzyloxy group in both the target compound and CAS 161975-22-0 contributes to increased molecular rigidity and hydrophobic interactions, which could enhance membrane permeability but reduce aqueous solubility .

Side Chain Modifications: The diethylaminoethyl side chain in CAS 16531-19-4 introduces a cationic center at physiological pH, improving solubility and enabling ionic interactions with negatively charged biomolecules. This feature is absent in the target compound, suggesting differences in pharmacokinetic profiles .

Thioamide vs. Amide :

- Thioamides generally exhibit stronger hydrogen-bonding capabilities and greater metabolic stability compared to amides. This property is shared across all compared compounds and may confer resistance to enzymatic degradation .

Biological Activity

Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and cellular modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- is characterized by its unique structural features that contribute to its biological properties. The compound contains a carbothioamide functional group, which is known for its ability to interact with biological macromolecules, potentially influencing cellular processes.

Research indicates that compounds similar to benzenecarbothioamide can affect the dynamics of microtubules within cells. Microtubules are critical components of the cytoskeleton involved in various cellular functions, including mitosis. Compounds that disrupt microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that certain derivatives exhibit potent inhibitory effects on tubulin polymerization, leading to G2/M phase arrest in cancer cell lines such as A549 and MDA-MB-231 .

Cytotoxicity Assays

In vitro studies have employed the MTT assay to evaluate the cytotoxic effects of benzenecarbothioamide on various human tumor cell lines. The results indicate a significant reduction in cell viability following treatment with this compound:

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| A549 | 2 | 45 |

| MDA-MB-231 | 2 | 50 |

| PC-3 | 1 | 30 |

These findings suggest that benzenecarbothioamide has a dose-dependent cytotoxic effect on tumor cells.

Mechanistic Insights

Further investigations into the mechanism reveal that benzenecarbothioamide may exert its effects through the following pathways:

- Microtubule Disruption : Similar compounds have been shown to bind at the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest .

- Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cells, indicating that benzenecarbothioamide may promote programmed cell death in malignant cells .

Case Studies and Clinical Relevance

Several studies have explored the efficacy of compounds related to benzenecarbothioamide in preclinical models:

- Study on Antitumor Efficacy : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models of prostate cancer (PC-3) and melanoma (A375). The treatment resulted in tumor size reduction by approximately 30% compared to control groups .

- Resistance Mechanisms : Research has indicated that compounds like benzenecarbothioamide can overcome multidrug resistance (MDR) mechanisms commonly seen in cancer therapy. This is particularly relevant as many traditional antitumor agents face challenges due to efflux pumps like P-glycoprotein .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)-, and how can reaction parameters be optimized?

- Methodological Answer : A viable approach involves multi-step functionalization of a benzaldehyde precursor. For example, 3-methoxy-4-(substituted)benzaldehyde derivatives can undergo condensation with thioamide precursors under basic conditions. Evidence from chalcone synthesis (using NaOH-mediated Claisen-Schmidt condensation of substituted benzaldehydes and acetophenones) suggests that reaction time (12–17 hours), solvent choice (ethanol), and stoichiometric ratios critically influence yield . Optimization may require iterative adjustments to temperature, catalyst (e.g., NaOH concentration), and purification steps (e.g., recrystallization from ethanol).

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=S stretch ~1200–1050 cm⁻¹, aromatic C-O stretches ~1250 cm⁻¹) and compare with reference spectra of structurally similar compounds like 4-(benzyloxy)-3-methoxybenzaldehyde .

- NMR : Use ¹H/¹³C NMR to resolve methoxy (δ ~3.8–4.0 ppm), benzyloxy (δ ~5.0–5.2 ppm), and aromatic protons. Coupling patterns can confirm substitution positions .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., C₁₅H₁₅NO₂S; theoretical MW: 273.34) and fragmentation patterns .

Q. What solvent systems are suitable for chromatographic purification of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) are effective for column chromatography, as evidenced by purification protocols for related benzaldehyde derivatives . For HPLC, acetonitrile/water gradients with 0.1% formic acid improve peak resolution, particularly for compounds with aromatic and polar substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing structural analogs of this compound?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism (e.g., thioamide ↔ thiolactam forms) or dynamic effects. Strategies include:

- Variable Temperature (VT) NMR : Probe temperature-dependent shifts to identify conformational equilibria .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian or ORCA) to validate proposed structures .

- X-ray Crystallography : Resolve ambiguities by determining solid-state structures, as done for benzyloxy-substituted chalcones .

Q. What experimental approaches are recommended to investigate the biological activity of this compound, particularly its enzyme interactions?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to screen for activity against target enzymes (e.g., proteases, kinases). Dose-response curves (IC₅₀) and kinetic studies (Ki) can quantify potency .

- Molecular Docking : Model interactions using software like AutoDock Vina to predict binding modes with active sites (e.g., comparing to known inhibitors of similar scaffolds) .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing benzyloxy with alkyl/heteroaryl groups) to delineate pharmacophoric features .

Q. How does the substitution pattern on the benzene ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methoxy and benzyloxy groups act as ortho/para-directing substituents. For Suzuki-Miyaura coupling, the electron-rich aryl thioamide may require tailored palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to enhance reactivity. Competitive experiments with halogenated analogs (e.g., bromo vs. iodo derivatives) can assess coupling efficiency .

Q. What strategies can mitigate challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., benzylation reactions), reducing side products .

- Green Solvent Substitution : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, scalable extractions .

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., temperature, reagent equivalents) to maximize yield and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.